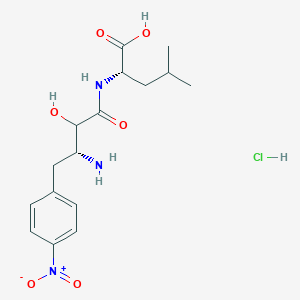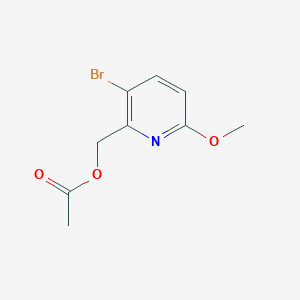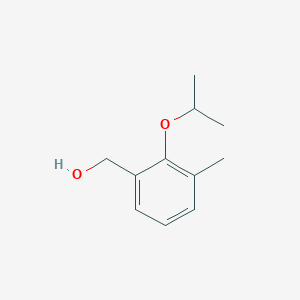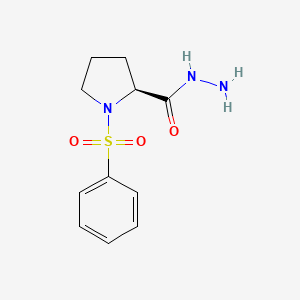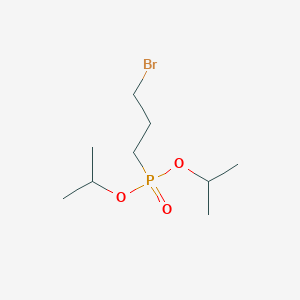
Dipropan-2-yl (3-bromopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (3-bromopropyl)phosphonate is an organophosphorus compound with the molecular formula C9H20BrO3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by isopropyl and 3-bromopropyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl (3-bromopropyl)phosphonate can be synthesized through the reaction of diisopropyl phosphite with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester.
Industrial Production Methods
In industrial settings, the synthesis of diisopropyl (3-bromopropyl)phosphonate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (3-bromopropyl)phosphonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include phosphonic acids and their derivatives.
Reduction: The major product is the corresponding alkane.
Aplicaciones Científicas De Investigación
Diisopropyl (3-bromopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of diisopropyl (3-bromopropyl)phosphonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the phosphonate moiety to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (3-bromopropyl)phosphonate
- Dimethyl (3-bromopropyl)phosphonate
- Diisopropyl (2-bromoethyl)phosphonate
Uniqueness
Diisopropyl (3-bromopropyl)phosphonate is unique due to its specific combination of isopropyl and 3-bromopropyl groups, which confer distinct reactivity and physical properties. Compared to its analogs, it may offer advantages in terms of solubility, stability, and reactivity in certain chemical processes.
Propiedades
Número CAS |
53773-77-6 |
|---|---|
Fórmula molecular |
C9H20BrO3P |
Peso molecular |
287.13 g/mol |
Nombre IUPAC |
1-bromo-3-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H20BrO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
RBIXKURVGCMNJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(CCCBr)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



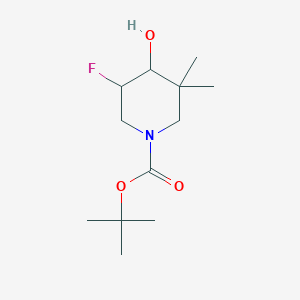
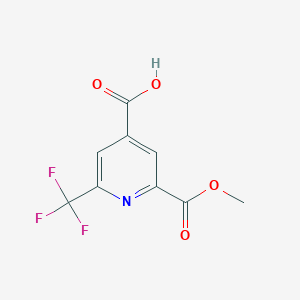
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
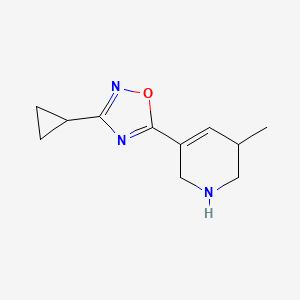
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
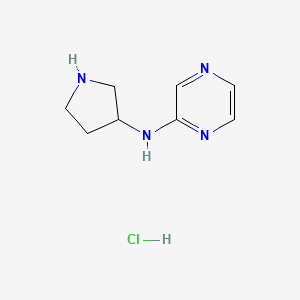
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)

